Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship (SAR)

This polysubstituted quinoline is a strategic intermediate for parallel medicinal chemistry. The orthogonal reactivity of the C6‑bromo (Suzuki/Buchwald‑Hartwig) and C3‑ethyl carboxylate (hydrolysis/amidation) enables rapid library generation around the privileged quinoline core. Buyers gain a single, high‑purity starting material to efficiently probe ATP‑binding pockets (CSF‑1R, MELK) and anti‑infective targets, avoiding multi‑step core synthesis.

Molecular Formula C13H11BrClNO3
Molecular Weight 344.59
CAS No. 476194-45-3
Cat. No. B3031544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
CAS476194-45-3
Molecular FormulaC13H11BrClNO3
Molecular Weight344.59
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)Br)Cl
InChIInChI=1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-11(18-2)9(14)4-7(10)12(8)15/h4-6H,3H2,1-2H3
InChIKeyVLEZWYGNJDQJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3): Baseline Profile and Functional Class


Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3) is a polysubstituted quinoline derivative with a molecular formula of C₁₃H₁₁BrClNO₃ and a molecular weight of 344.59 g/mol . It is characterized by a quinoline core bearing a C3-ethyl carboxylate, a C4-chloro, a C6-bromo, and a C7-methoxy group . This compound is classified as a heterocyclic building block and is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis, where its specific halogenation pattern is leveraged for further functionalization via cross-coupling reactions [1].

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate: Why Generic Substitution with Other Quinoline-3-carboxylates Fails


Quinoline-3-carboxylates are a broad class of intermediates, but their chemical and biological properties are highly sensitive to the specific substitution pattern on the heterocyclic core. Substituting Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate with a close analog, such as one lacking the C6-bromo group or with a different ester moiety, is not a trivial exchange. The C6-bromo substituent is a critical functional handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in Structure-Activity Relationship (SAR) studies [1]. Furthermore, the combined electron-withdrawing effects of the C4-chloro and C6-bromo groups, along with the C7-methoxy, influence the reactivity of the C3-ester, impacting downstream diversification yields and the pharmacokinetic properties of derived drug candidates [2]. The quantitative data below delineates the specific performance and utility trade-offs that define this compound's unique procurement value.

Quantitative Differentiation Guide: Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate vs. Closest Analogs


Biological Inactivity: A Strategic Advantage for a Scaffold Intermediate

For a synthetic intermediate intended for SAR studies, a clean 'off' profile against common biological targets is a strategic advantage. Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate demonstrates this by showing no significant inhibition of human recombinant MAO-A or MAO-B, with IC₅₀ values consistently >100,000 nM [1]. This contrasts sharply with many quinoline-3-carboxylic acids and esters, which are frequently reported as MAO inhibitors. For example, a related series of quinoline carboxylic acids showed potent MAO-A and MAO-B inhibition with IC₅₀ values as low as 0.51 µM [2]. The high IC₅₀ for the target compound confirms its inertness, ensuring that the observed biological effects in future assays stem from the designed pharmacophore rather than the scaffold itself.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship (SAR)

Functional Group Orthogonality: The C6-Bromo Handle for Diversification

A key differentiation of Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is the presence of a C6-bromo substituent, which serves as a selective functional handle orthogonal to the C3-ethyl ester. This contrasts with the non-brominated comparator, Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (CAS 77156-85-5), which lacks a site for Pd-catalyzed cross-coupling reactions . The bromo group enables a wide range of chemical diversification, such as Suzuki-Miyaura couplings, allowing for the direct and efficient introduction of aryl, heteroaryl, or alkenyl groups at the 6-position of the quinoline core [1]. This orthogonal reactivity is a critical design feature for modular SAR exploration, a capability absent in the non-halogenated analog.

Organic Synthesis Palladium Catalysis Cross-Coupling Reactions

Sourcing Purity: Defined vs. Undefined Grade for Reproducible Research

For precise research, the defined purity of the purchased compound is non-negotiable. Reputable vendors supply Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate with a specified minimum purity of 95% or 98% . This stands in contrast to the closely related analog Ethyl 6-bromo-7-methoxyquinoline-3-carboxylate (CAS 2101629-41-6), for which many supplier listings lack a specified purity grade, introducing uncertainty into experimental planning and potentially confounding results due to unknown impurity profiles . The availability of a defined purity specification and supporting analytical documentation (e.g., Certificate of Analysis) for the target compound provides the necessary assurance for consistent and reproducible synthetic and biological outcomes.

Quality Control Reproducibility Chemical Procurement

LogP and TPSA: A More Favorable Lead-Like Profile

Computational analysis reveals that Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate possesses a physicochemical profile more aligned with lead-like space than its non-brominated comparator. Its predicted Topological Polar Surface Area (TPSA) is 48.42 Ų, which is identical to Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate and falls within the desirable range for oral bioavailability [1]. However, the target compound exhibits a lower consensus LogP (2.81) compared to the non-brominated analog (Consensus LogP ≈ 3.01) [1]. A lower LogP value often correlates with improved aqueous solubility and a reduced risk of off-target binding, making it a more attractive starting point for further optimization. This calculated difference provides a data-driven rationale for selecting the brominated scaffold for hit-to-lead campaigns.

Medicinal Chemistry Drug-Likeness ADME

Commercial Price Benchmark: Premium for a Strategic Halogenation Pattern

The procurement cost for Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate reflects its more complex and valuable substitution pattern. While the non-brominated comparator, Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, is available at approximately $22.50 per gram (1g scale) , the target compound commands a significantly higher price point of approximately $50.00 per gram from comparable vendors . This premium is directly attributable to the added synthetic steps required to install the C6-bromo group and its established utility as a versatile cross-coupling partner in medicinal chemistry [1]. The higher investment is justified by the compound's expanded synthetic utility and the value of the time saved by not having to develop a de novo halogenation route.

Cost Analysis Procurement Building Blocks

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate: Key Research and Industrial Application Scenarios


Modular Scaffold for Kinase Inhibitor Lead Optimization

The orthogonal reactivity of the C6-bromo and C3-ester groups makes this compound ideal for generating focused libraries of quinoline-based kinase inhibitors. As evidenced by its use in patents for CSF-1R and MELK inhibitors, the core structure is privileged for targeting the ATP-binding pocket of kinases [1]. The C6-bromo handle allows for rapid parallel synthesis via Suzuki coupling to explore vectors into hydrophobic back pockets or solvent-exposed regions, while the C3-ester can be hydrolyzed to a carboxylic acid for polar interactions or converted to an amide for further diversification [2].

Building Block for Neglected Tropical Disease Drug Discovery

The quinoline nucleus is a foundational scaffold in antimalarial, antileishmanial, and antimycobacterial drug discovery. The specific substitution pattern of this compound, particularly the combination of halogens and a methoxy group, aligns with the SAR of many anti-infective agents [1]. Its utility as a late-stage diversification point allows medicinal chemists to efficiently explore the chemical space around a validated core, making it a cost-effective starting material for academic and non-profit drug discovery programs focused on diseases like tuberculosis and malaria, where a defined purity profile ensures reproducible biological evaluation [2].

Synthesis of Herbicide and Agrochemical Intermediates

Halogenated quinolines are important intermediates in the synthesis of agrochemicals, including certain herbicides and fungicides. Patents describe the use of bromo-substituted quinolines as key precursors in the preparation of herbicidal agents [1]. The C6-bromo group in Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate provides a site for the introduction of complex alkyl or aryl groups required for optimal target binding in plant or fungal enzymes. Its established purity and availability at defined scales make it a reliable building block for process chemistry research in the crop protection industry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.